molecular formula C19H22N2O2S B5214078 N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide

N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide

Cat. No. B5214078
M. Wt: 342.5 g/mol
InChI Key: XJFHNHLXUIEMKN-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating programmed cell death (apoptosis).

Mechanism of Action

N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide is a selective inhibitor of Bcl-2, which is a protein that plays a critical role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, and its overexpression can prevent cancer cells from undergoing apoptosis, allowing them to survive and proliferate. This compound binds to the hydrophobic groove of Bcl-2, preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak, which are required for the initiation of apoptosis. By inhibiting Bcl-2, this compound can induce apoptosis in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. This compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Bcl-2, making it an ideal tool for studying the role of Bcl-2 in cancer. This compound has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy, making it a valuable tool for studying drug resistance in cancer. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. This compound also has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors that can overcome the limitations of this compound. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Bcl-2 inhibitors, which can help to identify the patients who are most likely to benefit from these treatments. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of Bcl-2 inhibitors in combination with other treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final deprotection step. The key intermediate is prepared by reacting 4-methylbenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The coupling reaction involves the reaction of the key intermediate with N-(tert-butoxycarbonyl)-isobutylamine and 2-bromoacetyl bromide. The final deprotection step involves the removal of the tert-butoxycarbonyl group using trifluoroacetic acid.

Scientific Research Applications

N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in treating various types of cancer. This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. This compound has been shown to be effective in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. This compound has also shown promise in treating solid tumors, such as non-small cell lung cancer (NSCLC), breast cancer, and melanoma.

properties

IUPAC Name

4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)12-20-19(23)17(11-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFHNHLXUIEMKN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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